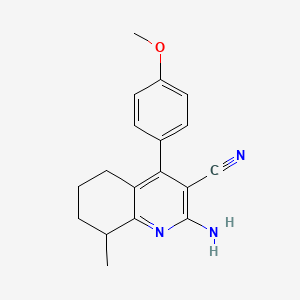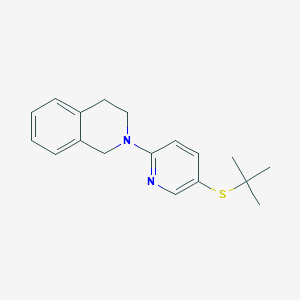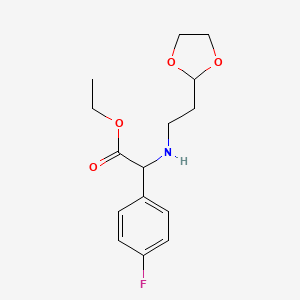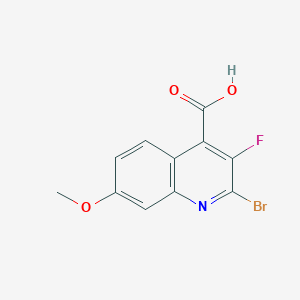
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene is a synthetic organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 4-methoxyphenol.
Formation of Phenoxy Intermediates: These phenols are then reacted with appropriate reagents to form phenoxy intermediates.
Diazirene Formation: The phenoxy intermediates are subjected to diazirene formation conditions, which may include the use of diazirine precursors and specific catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction may produce phenoxy amines.
科学研究应用
Chemistry: Used as a photoreactive probe in studying molecular interactions.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.
Medicine: Potential use in drug discovery and development as a molecular tool.
Industry: Applications in materials science for the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene involves its photoreactive properties. Upon exposure to light, the diazirene ring can undergo photolysis, generating reactive intermediates that can form covalent bonds with nearby molecules. This property makes it useful in photoaffinity labeling and other photochemical applications.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenoxy)-3H-diazirene: Lacks the methoxy group, leading to different reactivity and applications.
3-(4-Methoxyphenoxy)-3H-diazirene: Lacks the chlorophenoxy group, affecting its chemical properties and uses.
3-Phenoxy-3H-diazirene: A simpler structure with different photoreactive characteristics.
Uniqueness
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene is unique due to the presence of both chlorophenoxy and methoxyphenoxy groups, which confer distinct chemical and photoreactive properties. This makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
651306-57-9 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
3-(4-chlorophenoxy)-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C14H11ClN2O3/c1-18-11-6-8-13(9-7-11)20-14(16-17-14)19-12-4-2-10(15)3-5-12/h2-9H,1H3 |
InChI 键 |
AERJIDFFELQKHM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)



![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)
![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)






